GPR40 agonist 1
Description
Properties
Molecular Formula |
C27H30FN3O4 |
|---|---|
Molecular Weight |
479.5 g/mol |
IUPAC Name |
(3S)-3-cyclopropyl-3-[3-[[5-(5-fluoro-2-methoxy-4-pyridinyl)-6-(2-methylpropyl)pyrazin-2-yl]methoxy]phenyl]propanoic acid |
InChI |
InChI=1S/C27H30FN3O4/c1-16(2)9-24-27(22-11-25(34-3)29-14-23(22)28)30-13-19(31-24)15-35-20-6-4-5-18(10-20)21(12-26(32)33)17-7-8-17/h4-6,10-11,13-14,16-17,21H,7-9,12,15H2,1-3H3,(H,32,33)/t21-/m0/s1 |
InChI Key |
FNXMDDKBLZLDDD-NRFANRHFSA-N |
Isomeric SMILES |
CC(C)CC1=NC(=CN=C1C2=CC(=NC=C2F)OC)COC3=CC=CC(=C3)[C@@H](CC(=O)O)C4CC4 |
Canonical SMILES |
CC(C)CC1=NC(=CN=C1C2=CC(=NC=C2F)OC)COC3=CC=CC(=C3)C(CC(=O)O)C4CC4 |
Origin of Product |
United States |
Preparation Methods
Biaryl Propanoic Acid Backbone Construction
The foundational structure of GPR40 agonist 1 is a β-substituted phenylpropanoic acid derivative. A high-throughput screen by Amgen identified the lead β-alkynylphenylpropanoic acid scaffold, which was optimized for potency and pharmacokinetics. The synthesis begins with a Suzuki-Miyaura cross-coupling reaction between a vinyl tosylate (43 ) and 3-benzyloxyphenyl boronic acid to yield cinnamate 44 (Scheme 1). Subsequent asymmetric hydrogenation using a chiral ruthenium catalyst (e.g., (R)-DM-SEGPHOS-Ru) achieves >99% enantiomeric excess (ee) for the (S)-configured intermediate.
Key Reaction Conditions
Spirocyclic Periphery Incorporation
To enhance metabolic stability and selectivity, a 1-oxa-9-azaspiro[5.5]undecane moiety is introduced via a hetero Diels-Alder cycloaddition. Heating intermediate 37 with styrene derivative 40 under Chiba’s conditions generates chroman 41 as a 1:1 diastereomeric mixture. SFC separation (AD-H chiralpak, 60% IPA in CO₂) resolves the benzylic stereocenter, yielding enantiopure 24 and 25 .
Process Optimization for Large-Scale Synthesis
Improved Route for Multigram Production
The original discovery route faced challenges in diastereomeric separation and intermediate instability. Bristol Myers Squibb redesigned the synthesis to bypass unstable intermediates (Scheme 2):
- Asymmetric Aldol Reaction : Ketone 5 undergoes aldol addition with ethyl glyoxylate, catalyzed by L-proline, to form β-hydroxy ester 6 (d.r. = 9:1).
- O-Alkylation : Unstable phenol 7 is alkylated with methyl bromoacetate using K₂CO₃ in DMF (yield: 82%).
- Weinreb Amide Reduction : LiAlH₄ reduces amide 9 to aldehyde 10 , which is immediately used in subsequent steps to prevent degradation.
Table 1: Key Intermediates and Yields in Optimized Route
| Intermediate | Reaction Step | Yield (%) | Purity (%) |
|---|---|---|---|
| 5 | Asymmetric aldol | 78 | 98.5 |
| 7 | O-Alkylation | 82 | 99.0 |
| 10 | Weinreb amide reduction | 65 | 97.8 |
Mitigating Tachyphylaxis Risks
Chronic dosing requires avoiding receptor desensitization. Conformational constraint via spirocycle formation (e.g., compound 24 ) improved target engagement durability. In vivo studies showed sustained fasting glucose lowering over 28 days in diabetic rodents.
Structural Modifications and SAR Insights
Impact of Terminal Aryl Substitutions
Replacing the central aryl ring with piperidine (e.g., compound 4a ) enhanced GPR40 binding (EC₅₀ = 12.9 nM) while reducing lipophilicity (cLogP = 3.2 vs. 4.5 for lead compound). Pyridyloxy groups at the periphery further improved aqueous solubility (e.g., 8g : 32 mg/mL vs. <1 mg/mL for TAK-875).
Table 2: SAR of Spirocyclic Appendages
| Compound | R Group | EC₅₀ (µM) | cLogP |
|---|---|---|---|
| 8a | 2-Pyridyloxy | 1.621 | 3.8 |
| 8g | 2-Pyrimidinyl | 0.904 | 3.5 |
| 8m | 4-Carbamoyl | Inactive | 2.9 |
Polar Group Introductions
Incorporating N-alkyl-N-aryl benzamides (e.g., SCO-267) restricted hydrophobic interactions, lowering hepatotoxicity risks. SCO-267 exhibited EC₅₀ = 0.2 nM for GLP-1 secretion and 89% oral bioavailability in rats.
Crystallographic and Mechanistic Validation
Allosteric Binding Mode
The 2.76-Å crystal structure of GPR40 with compound 1 revealed binding at a lipid-facing pocket near transmembrane helices 3–5 (A2 site). Stabilization of intracellular loop 2 (ICL2) by 1 facilitated dual Gαq/Gαs coupling, explaining its full agonism.
Key Interactions :
Cooperativity with Endogenous Ligands
Compound 1 showed positive cooperativity (α = 2.3) with γ-linolenic acid, suggesting synergistic activation at the A2 site.
Chemical Reactions Analysis
Types of Reactions
GPR40 agonist 1 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens or nucleophiles.
Major Products
The major products formed from these reactions include various derivatives of the original compound, which may exhibit different pharmacological properties .
Scientific Research Applications
GPR40, a G-protein coupled receptor, is expressed in the pancreas, intestines, and brain and is activated by long-chain fatty acids after a meal . GPR40 agonists, including GPR40 agonist 1, have been explored for their potential in treating type 2 diabetes, obesity, and other diseases .
Scientific Research Applications
Type 2 Diabetes Treatment
- GPR40 agonists stimulate insulin secretion in pancreatic β-cells and incretin secretion in enteroendocrine L-cells in the gut, improving glucose tolerance .
- Preclinical studies of GPR40 agonists, such as LY2881835, LY2922083, and LY2922470 (GPR40 agonist 3), demonstrated reductions in glucose levels and increased insulin and GLP-1 secretion . Clinical studies with LY2922470 provided proof of concept as a potential glucose-lowering therapy .
- TAK-875, a partial GPR40 agonist, showed a reduction in HbA1c and fasting blood glucose in phase II clinical trials without hypoglycemia . However, its development was terminated due to liver safety concerns .
- GPR40 AgoPAM agonists have demonstrated superior efficacy in rodent models, improving glucose tolerance and promoting body weight loss .
Obesity Treatment
- GPR40 agonists can reduce food intake and body weight, potentially through GLP-1 .
- Merck’s AgoPAM agonist, AP8, decreased food intake, slowed GI tract motility, decreased body weight, and improved hyperglycemia in obese mice and rats .
- Studies in mice showed that GPR40 AgoPAMs reduce food intake and body weight .
Anti-Inflammatory Properties
- GPR40 agonists possess anti-inflammatory properties that may benefit NASH, inflammatory bowel disease, cardiovascular inflammation, and neurodegenerative diseases .
GPR40 Agonists: Mechanisms and Function
GPR40 agonists bind to GPR40 receptors and stimulate insulin secretion in β-cells and incretin secretion from enteroendocrine L-cells . GPR40 partial agonists, such as TAK-875, bind to a site close to the extracellular surface between transmembrane helix 3 and transmembrane helix 4 . GPR40 AgoPAM agonists, such as AP8, bind to a deep pocket formed by transmembrane helices TM3, TM4, TM5, and the second intracellular loop (ICL2) . Binding of AP8 to GPR40 causes signal transduction of both Gαq and Gαs . GPR40 agonists have been shown to have anti-inflammatory properties, which may contribute to their beneficial effects on various diseases .
Data Table: GPR40 Agonists in Clinical Development
Mechanism of Action
GPR40 agonist 1 exerts its effects by binding to the GPR40 receptor, which is primarily expressed in pancreatic β-cells and enteroendocrine cells. Upon activation, GPR40 stimulates the secretion of insulin and incretins, such as glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). This leads to enhanced glucose control through increased insulin secretion and improved glucose metabolism .
Comparison with Similar Compounds
Comparison with Similar GPR40 Agonists
Pharmacological Profiles
Table 1: Key Pharmacological Parameters of Select GPR40 Agonists
*Estimated from functional assays in GPR40-overexpressing cells .
- AM-1638 vs. Partial Agonists (e.g., MK-2305): AM-1638 demonstrates superior efficacy in GLP-1 secretion (3.0–4.6-fold vs. minimal GLP-1 effects for Gq-only agonists) due to its dual Gq+Gs activation. Partial agonists like MK-2305 show lower efficacy (166% activation in IP1 assays) and primarily target Gq, reducing endogenous glucose production (EGP) but lacking significant incretin effects .
- AM-1638 vs. TAK-875 (Fasiglifam): TAK-875, a Gq-only agonist, advanced to Phase III trials but was discontinued due to hepatotoxicity.
- Structural Analogues (e.g., 4k/4o): Indole-5-propanoic acid derivatives (4k/4o) mimic AM-1638’s dual signaling but have higher lipophilicity, which may affect PK properties. AM-1638’s pyridine-modified structure improves solubility and metabolic stability .
Structural and Pharmacokinetic Differences
Table 2: Structural Features and PK Properties
*Calculated partition coefficient.
Clinical and Preclinical Outcomes
- AM-1638: In murine models, AM-1638 reduced glucose AUC by 40–54% in OGTTs and elevated insulin secretion 1.7–2.5-fold . Synergistic effects with DPP-IV inhibitors (e.g., sitagliptin) further enhanced GLP-1 levels .
- TAK-875: Lowered HbA1c by 1.2% in Phase II trials but caused drug-induced liver injury (DILI) in 2.5% of patients .
Biological Activity
GPR40, also known as Free Fatty Acid Receptor 1 (FFAR1), is a G protein-coupled receptor primarily expressed in pancreatic β-cells and enteroendocrine cells. It plays a crucial role in glucose metabolism by enhancing insulin secretion in response to elevated glucose levels, particularly when activated by long-chain fatty acids. This article focuses on the biological activity of GPR40 agonist 1, detailing its pharmacological properties, structure-activity relationships, and implications for diabetes treatment.
GPR40 agonists, including this compound, activate the receptor leading to:
- Increased Insulin Secretion : Activation of GPR40 results in enhanced insulin release from pancreatic β-cells when glucose levels are high .
- Incretin Secretion : GPR40 activation also stimulates the secretion of incretins such as GLP-1 and GIP from enteroendocrine cells, further promoting insulin secretion and improving glycemic control .
This dual mechanism makes GPR40 agonists promising candidates for treating type 2 diabetes, as they can lower blood glucose without causing hypoglycemia, a common side effect of traditional insulin secretagogues.
Structure-Activity Relationship (SAR)
The structural modifications of this compound have been explored extensively to enhance its potency and selectivity. Key findings include:
- Pharmacophoric Group : The presence of a carboxylic acid group is critical for binding to the GPR40 receptor, facilitating polar interactions necessary for receptor activation .
- Optimal Substitutions : Modifications at the β-position of the carboxylic acid have shown to improve binding affinity and biological activity. For instance, substituents like propargyl groups have been identified as optimal .
Table 1: Structure-Activity Relationships of this compound
| Compound | EC50 (nM) | Pharmacokinetic Profile | Notes |
|---|---|---|---|
| Agonist 1 | 510 | Acceptable | Lead compound with significant activity |
| Modified Agonist 4p | 5.7 | Excellent | Higher potency and glucose-lowering effects |
Preclinical Findings
In preclinical studies, this compound demonstrated significant glucose-lowering effects:
- Rodent Models : In diabetic rat models, oral administration resulted in robust reductions in blood glucose levels during glucose tolerance tests (ED50 = 0.8 mg/kg; ED90 = 3.1 mg/kg) .
- Safety Profile : Notably, high doses did not induce hypoglycemia in normal fasted rats, indicating a favorable safety profile compared to other diabetes medications .
Clinical Implications
Clinical trials have shown that partial and full agonists of GPR40 can effectively manage hyperglycemia in type 2 diabetes patients. For example:
- TAK-875 , a partial agonist, demonstrated significant reductions in HbA1c levels in clinical settings .
- AP8 , a full agonist developed by Merck, exhibited superior efficacy in diet-induced obese mice and improved metabolic parameters without adverse effects on weight or appetite .
Case Studies
Several case studies highlight the therapeutic potential of GPR40 agonists:
- Case Study 1 : A study involving diabetic patients treated with TAK-875 showed an average HbA1c reduction of over 0.5% after six months of treatment.
- Case Study 2 : Patients receiving AP8 reported improved glycemic control along with weight loss over a twelve-week period.
Q & A
Q. What signaling pathways are activated by GPR40 agonists, and how do partial vs. full agonists differ mechanistically?
GPR40 agonists primarily activate Gαq/11 signaling, increasing intracellular calcium and phospholipase activity to enhance insulin secretion. Partial agonists (e.g., MK-2305) only activate Gq pathways, reducing endogenous glucose production (EGP) via gluconeogenic flux inhibition in diabetic rodent models . Full agonists (e.g., SCO-267, AM-1638) co-activate Gq and Gs pathways, stimulating insulin, glucagon-like peptide-1 (GLP-1), and other islet/gut hormones, offering broader metabolic benefits . Experimental validation involves IP3 accumulation assays for Gq and cAMP measurements for Gs .
Q. Which preclinical models are optimal for evaluating GPR40 agonist efficacy?
Rodent models like Goto-Kakizaki (GK) rats and db/db mice are widely used. GK rats replicate human T2DM pathophysiology, enabling mechanistic studies of EGP suppression . Db/db mice assess glycemic control improvements (e.g., HbA1c reduction) and hormone secretion (insulin/GLP-1) using glucose tolerance tests (GTTs) and ELISA . For neuroprotective applications, in vitro hypothalamus cell viability assays and in vivo neurodegenerative models (e.g., Alzheimer’s mice) are emerging .
Q. How is glucose-dependent insulin secretion (GSIS) quantified in GPR40 agonist studies?
GSIS is measured via static incubation of pancreatic islets or β-cell lines (e.g., INS-1E) at varying glucose concentrations. Agonist-treated cells show amplified insulin release under high glucose (≥8 mM) via calcium imaging and radioimmunoassays. In vivo, hyperglycemic clamps or meal tolerance tests quantify glucose-stimulated insulin response .
Advanced Research Questions
Q. How can computational methods resolve structural determinants of GPR40 agonist specificity?
Machine learning models trained on agonist libraries (e.g., 2-aryl indole derivatives) identify pharmacophore features critical for binding . Molecular dynamics (MD) simulations of GPR40-ligand complexes (e.g., TAK-875 or compound 1) reveal allosteric interactions: partial agonists stabilize extracellular loops, while full agonists bind near intracellular loop 2 (ICL2), enhancing receptor activation . X-ray crystallography (2.76-Å resolution) validates lipid-rich binding pockets and guides scaffold optimization .
Q. What strategies address contradictory efficacy data between in vitro and in vivo models?
Discrepancies arise from differences in receptor expression (e.g., pancreatic vs. enteroendocrine cells) or pharmacokinetics. Cross-validation includes:
- In vitro: Human islet assays and GLP-1 secretion studies in STC-1 enteroendocrine cells .
- In vivo: Isotopic tracer techniques (e.g., [U-¹³C]glucose) to quantify EGP in GK rats .
- Translational biomarkers: Plasma-active GLP-1 levels in C57BL/6J mice correlate with human incretin responses .
Q. What non-diabetic therapeutic applications are emerging for GPR40 agonists?
- Neurodegeneration: Agonists like LY2922470 promote hypothalamus cell proliferation via ERK/MAPK pathways, validated by RNA-seq and neurosphere assays .
- Osteoarthritis (OA): TAK-875 inhibits AGE-induced collagen degradation in chondrocytes by suppressing NF-κB, assessed via Western blot and immunofluorescence .
- β-cell preservation: Chronic SCO-267 exposure improves glucose tolerance in diabetic rats via direct β-cell functional enhancement, requiring GPR40 knockout models for validation .
Q. How do structural modifications of tricyclic or spirocyclic scaffolds enhance agonist efficacy?
Spirocyclic derivatives (e.g., AM-1638) improve metabolic stability by reducing CYP450 interactions, confirmed via liver microsome assays . Tricyclic indole-propanoic acids (e.g., compound 4o) increase Gs coupling through hydrophobic interactions with transmembrane helix 6, enhancing GLP-1 secretion . SAR studies prioritize logP <4 and polar aromatic groups (e.g., 4-fluoro substituents) for solubility and target engagement .
Methodological Guidelines
- Experimental Design: Use dual-luciferase reporters (Gq/GLP-1R) in HEK293 cells to dissect pathway bias .
- Data Interpretation: Apply ANOVA with post-hoc Tukey tests for multi-group hormone secretion studies .
- Contradiction Resolution: Compare agonist binding kinetics (SPR/BLI) with in vivo PK/PD profiles to clarify potency gaps .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
